2,3-Difluorophenylacetic acid

Catalog No.
S708297
CAS No.
145689-41-4
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorophenylacetic acid

CAS Number

145689-41-4

Product Name

2,3-Difluorophenylacetic acid

IUPAC Name

2-(2,3-difluorophenyl)acetic acid

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)

InChI Key

UXSQXUSJGPVOKT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)CC(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(=O)O

Medicinal Chemistry:

  • Enzyme Inhibition: Studies suggest 2,3-DFPA might act as an inhibitor for certain enzymes, potentially impacting various biological processes. For example, research indicates its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease and other neurodegenerative conditions [].

Material Science:

  • Liquid Crystals: 2,3-DFPA could play a role in the development of new liquid crystal materials. Research explores its potential use as a mesogenic unit in the design of novel liquid crystals with specific properties [].

Organic Synthesis:

  • Building Block for Complex Molecules: 2,3-DFPA's structure makes it a valuable intermediate in the synthesis of more complex organic molecules. Researchers utilize it as a precursor for the preparation of various pharmaceuticals and other functional materials [].

Biological Studies:

  • Investigating Cellular Processes: Scientists sometimes employ 2,3-DFPA in cell culture studies to probe various cellular processes. For instance, research explores its potential to modulate cell cycle progression and apoptosis (programmed cell death) [].

2,3-Difluorophenylacetic acid is an aromatic carboxylic acid characterized by the presence of two fluorine atoms located at the 2 and 3 positions of the phenyl ring. Its molecular formula is C8H6F2O2C_8H_6F_2O_2 and it has a molecular weight of approximately 172.13 g/mol. This compound typically appears as a white solid and has a melting point ranging from 117 to 119 °C .

The compound is notable for its unique structural features, which influence its reactivity and biological activity. The presence of fluorine atoms enhances lipophilicity and can affect the electronic properties of the molecule, making it an interesting subject for various chemical and biological studies.

  • Esterification: It can react with alcohols to form esters, which are often used in organic synthesis.
  • Reduction: The carbonyl group can be reduced to form alcohols or other functional groups under appropriate conditions.
  • Halogenation: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions illustrate the compound's versatility in organic synthesis and its potential for creating more complex molecules.

Research indicates that 2,3-difluorophenylacetic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory and analgesic properties. The compound's structure allows it to interact with various biological targets, potentially influencing metabolic pathways or cellular responses .

In vitro studies suggest that it may inhibit specific enzymes involved in inflammatory processes, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

Several methods have been developed for synthesizing 2,3-difluorophenylacetic acid:

  • Carbonylation Reaction: This method involves reacting 2,3-difluorobenzyl chloride with carbon monoxide in the presence of a cobalt tetracarbonyl catalyst. The reaction typically occurs in solvents like methanol or ethanol under controlled temperatures .
  • Lithium Organometallics: Another approach involves treating o-difluorobenzene with organolithium reagents to generate o-difluorobenzene lithium, which then reacts with oxalic acid esters to form intermediates that can be converted into 2,3-difluorophenylacetic acid through reduction and purification steps .

These methods highlight the compound's accessibility for research and industrial applications.

2,3-Difluorophenylacetic acid finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Organic Synthesis: It is utilized as an intermediate in synthesizing other complex organic molecules.
  • Material Science: Its unique properties may be exploited in developing new materials or chemical sensors.

The compound's versatility makes it valuable across multiple scientific disciplines.

Interaction studies involving 2,3-difluorophenylacetic acid have focused on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its effects on cell viability and enzyme activity.

Such studies are crucial for understanding the compound's pharmacological profile and potential therapeutic uses .

Several compounds share structural similarities with 2,3-difluorophenylacetic acid. Notable examples include:

  • Phenylacetic Acid: Lacks fluorine substituents; used in various pharmaceutical applications.
  • 3-Fluorophenylacetic Acid: Contains one fluorine atom; exhibits different biological activities compared to 2,3-difluorophenylacetic acid.
  • 4-Fluorophenylacetic Acid: Similar structure but with fluorine at the para position; may show distinct reactivity patterns.

Comparison Table

CompoundFluorine SubstituentsBiological ActivityUnique Features
2,3-Difluorophenylacetic AcidTwo (at positions 2 & 3)Anti-inflammatory potentialEnhanced lipophilicity
Phenylacetic AcidNoneModerateBasic aromatic structure
3-Fluorophenylacetic AcidOne (at position 3)VariesDifferent electronic properties
4-Fluorophenylacetic AcidOne (at position 4)VariesPotentially distinct reactivity

This comparison highlights the uniqueness of 2,3-difluorophenylacetic acid in terms of its structure and potential applications within medicinal chemistry and organic synthesis.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (82.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

145689-41-4

Wikipedia

2,3-Difluorophenylacetic acid

General Manufacturing Information

Benzeneacetic acid, 2,3-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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